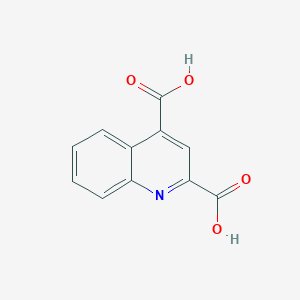
喹啉-2,4-二羧酸
描述
Quinoline-2,4-dicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two carboxylic acid groups attached to the quinoline ring at the 2 and 4 positions .
科学研究应用
Quinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
Quinoline-2,4-dicarboxylic Acid: A Comprehensive Review of Its Mechanism of Action
Quinoline-2,4-dicarboxylic acid, also known as 2,4-Quinolinedicarboxylic acid, is a compound with a wide range of potential applications in medicinal and synthetic organic chemistry . This article aims to provide an overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been used in the synthesis of 3d coordination polymers with selected lanthanide ions .
Mode of Action
It is known to act as a bridging or bridging-chelating building block binding two to five metal centers with seven different coordination modes arising mainly from different carboxylate group coordination types .
Biochemical Pathways
Quinoline-2,4-dicarboxylic acid is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . It acts as an NMDA receptor agonist .
Pharmacokinetics
It is known that the presence of water molecules in the structures of complexes is crucial for their stability .
Result of Action
Quinoline-2,4-dicarboxylic acid has a potent neurotoxic effect . Studies have demonstrated that it may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .
Action Environment
The action of Quinoline-2,4-dicarboxylic acid is influenced by environmental factors such as temperature. An increase in synthesis temperature results in structural transformations and the formation of more hydrated compounds . The removal of both coordinated and non-coordinated water molecules leads to the disintegration and combustion of metal–organic frameworks to the appropriate lanthanide oxides .
生化分析
Biochemical Properties
2,4-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the glutamate vesicular transport system, acting as an inhibitor . This interaction is crucial as it can influence the transport of neurotransmitters, thereby affecting neural communication and function. Additionally, 2,4-Quinolinedicarboxylic acid can form complexes with metal ions, which may further modulate its biochemical activity.
Cellular Effects
The effects of 2,4-Quinolinedicarboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative phosphorylation . By modulating these pathways, the compound can affect ATP production and overall cellular metabolism. Furthermore, 2,4-Quinolinedicarboxylic acid can alter gene expression, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 2,4-Quinolinedicarboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with the glutamate vesicular transport system inhibits the transport of glutamate, a key neurotransmitter . This inhibition can lead to altered neural signaling and potential therapeutic effects in neurological disorders. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Quinolinedicarboxylic acid have been studied over various time frames. The compound is relatively stable, but its activity can degrade over time, especially under certain conditions. Long-term studies have shown that prolonged exposure to 2,4-Quinolinedicarboxylic acid can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Quinolinedicarboxylic acid vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2,4-Quinolinedicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as those in the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels . The compound can also affect the regulation of these pathways, leading to changes in energy production and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4-Quinolinedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2,4-Quinolinedicarboxylic acid is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, enabling it to interact with specific biomolecules and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-quinolinedicarboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the use of aryl amines and dimethyl/diethyl acetylenedicarboxylates in the presence of molecular iodine as a catalyst in acetonitrile at 80°C .
Industrial Production Methods: Industrial production of 2,4-quinolinedicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Quinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form a variety of quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products:
相似化合物的比较
- Quinoline-2,4-dicarboxylic acid
- 6-Hydroxy-2,4-quinolinedicarboxylic acid
- 8-Hydroxy-2,4-quinolinedicarboxylic acid
- 6-Methoxy-2,4-quinolinedicarboxylic acid
- 6-Phenoxy-2,4-quinolinedicarboxylic acid
Comparison: Quinoline-2,4-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
quinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZDTDZZDLVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277539 | |
| Record name | Quinoline-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-57-9 | |
| Record name | 2,4-Quinolinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that Quinoline-2,4-dicarboxylic acid and its derivatives act as inhibitors of the vesicular glutamate transport (VGLUT) system. [, ] This system plays a crucial role in packaging the neurotransmitter glutamate into synaptic vesicles for release into synapses. [] By inhibiting VGLUT, these compounds interfere with glutamate transmission. This effect has potential therapeutic implications for conditions where excessive glutamate signaling is implicated, such as certain neurological disorders.
A: Studies highlight that structural modifications to the Quinoline-2,4-dicarboxylic acid scaffold significantly impact its inhibitory potency against VGLUT. [, ] For instance, introducing substituents like phenyl, biphenyl, and styryl groups at the 6-position of the quinoline ring system generally enhances inhibitory activity. [] These findings are crucial for designing more potent and selective VGLUT inhibitors.
A: Beyond its role in neurotransmission studies, Quinoline-2,4-dicarboxylic acid derivatives, specifically a Europium(III) complex with this compound, have been explored as luminescent additives in hybrid materials. [] These materials, incorporating the complex within a polymer matrix, exhibit interesting luminescent properties with potential applications in chemical sensing, security systems, and UV-protective coatings. []
A: Yes, molecular docking and pharmacophore modeling have been employed to investigate the binding interactions of Quinoline-2,4-dicarboxylic acid derivatives with the HIF-1 protein. [] This research aims to identify potential inhibitors of HIF-1, a transcription factor involved in tumor progression and chemotherapy resistance. []
ANone: While the provided abstracts don't delve into the specifics of stability and formulation for Quinoline-2,4-dicarboxylic acid, these aspects are critical for any potential therapeutic application. Research in these areas would focus on optimizing the compound's stability under various conditions, enhancing its solubility for administration, and developing suitable formulations to improve its bioavailability and efficacy.
A: While the provided abstracts don't offer a historical overview, the research on Quinoline-2,4-dicarboxylic acid and its derivatives, especially as VGLUT inhibitors, represents a relatively recent development. [] The discovery of these compounds as synthetic VGLUT inhibitors marked a significant milestone, opening avenues for understanding and potentially treating neurological disorders linked to glutamate dysfunction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





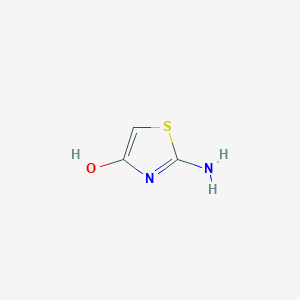
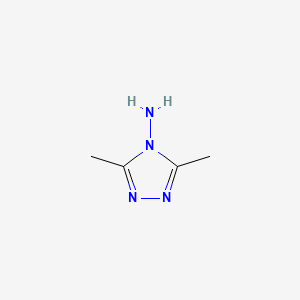

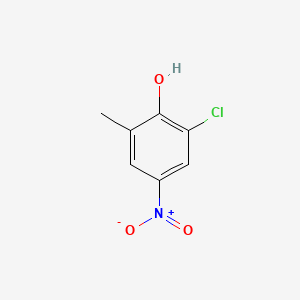


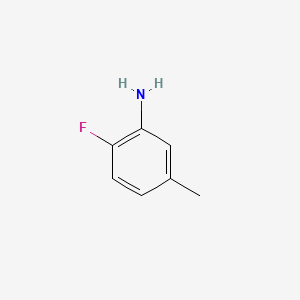
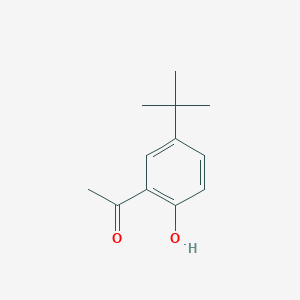
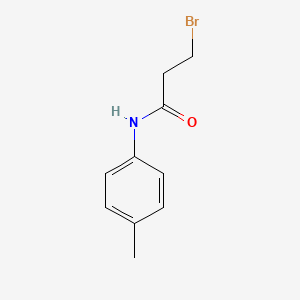
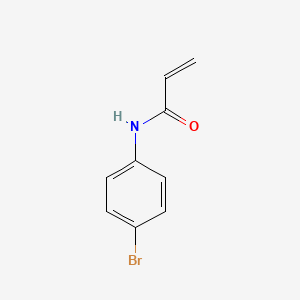
![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)
